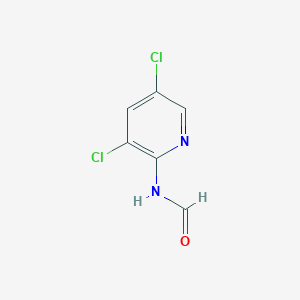

N-(3,5-Dichloropyridin-2-yl)formamide

Description

Properties

CAS No. |

713116-92-8 |

|---|---|

Molecular Formula |

C6H4Cl2N2O |

Molecular Weight |

191.01 g/mol |

IUPAC Name |

N-(3,5-dichloropyridin-2-yl)formamide |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |

InChI Key |

XAROOCXUVPWBFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloropyridin-2-yl)formamide typically involves the reaction of 3,5-dichloropyridine with formamide under specific conditions. One common method includes heating 3,5-dichloropyridine with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloropyridin-2-yl)formamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The formamide group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-(3,5-Dichloropyridin-2-yl)formamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloropyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

N-(3,5-Dibromopyridin-2-yl)formamide (CAS 457957-86-7) replaces chlorine atoms with bromine at the 3- and 5-positions. This substitution increases molecular weight (279.92 vs.

N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide features a biphenyl backbone instead of pyridine. The two phenyl rings exhibit a dihedral angle of 52.9°, contrasting with the coplanar formamide-pyridine system in N-(3,5-dichloropyridin-2-yl)formamide. This non-coplanarity reduces conjugation, affecting electronic properties and solubility .

Formyl(2-pyridyl)amine shares the anti-conformation of the formamide group relative to the pyridine ring but lacks halogen substituents.

Physicochemical Properties

Halogen substitution significantly impacts boiling points and solubility.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Dichloropyridin-2-yl)formamide, and how can reaction purity be optimized?

The synthesis typically involves formylation of 3,5-dichloro-2-aminopyridine using formic acid derivatives (e.g., formamide or acetic formic anhydride). Key steps include:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, eluent: 4:1 hexane/ethyl acetate with 2% ethanol) can resolve byproducts. Crystallization from ethanol or methanol improves purity .

- Monitoring : Thin-layer chromatography (TLC, Rf ≈ 0.38 in 4:1 hexane/ethyl acetate) ensures reaction completion .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters:

- Anti-conformation : The carbonyl group (C=O) and pyridine ring adopt a near-coplanar anti-conformation, stabilized by intramolecular hydrogen bonding (N–H···O=C) .

- Software : SHELX suite (SHELXL for refinement) resolves bond lengths (e.g., C–Cl: ~1.73 Å) and torsion angles .

- Complementary Methods : and NMR confirm proton environments (e.g., formyl proton at δ 8.2–8.5 ppm) .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

- HPLC-MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution). Monitor m/z = 205 [M+H] .

- UV-Vis Spectroscopy : Detect absorbance at λ~270 nm (π→π* transitions in pyridine ring) .

- Derivatization : For trace analysis, react with 2,4-dinitrophenylhydrazine (DNPH) to enhance detection limits .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational stability of this compound?

Computational studies (DFT/B3LYP/6-311++G**) reveal:

- Steric Effects : The 3,5-dichloro substituents restrict rotation about the C–N bond, favoring the anti-conformation.

- Electronic Effects : Electron-withdrawing Cl groups reduce pyridine ring electron density, enhancing hydrogen-bond strength (N–H···O=C) and planarity .

- Validation : Compare computed vs. experimental SXRD torsion angles (<5° deviation) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

- Bioassay Design : Test derivatives (e.g., 37a–c in ) in Pseudomonas aeruginosa T3SS secretion assays. Use EC values to correlate substituent effects (e.g., benzothiophene vs. indole groups) with activity.

- Cross-Validation : Pair biological data with molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., transcriptional regulators) .

- Statistically Rigorous Analysis : Apply multivariate regression to decouple steric, electronic, and solubility contributions .

Q. How can computational docking predict the interaction of this compound with biological targets?

- Protocol :

Prepare ligand: Optimize geometry at the HF/6-31G* level.

Grid Setup: Define binding pockets using AutoDock Vina’s Lamarckian GA.

Scoring: Use the Vina scoring function to rank binding affinities (ΔG ~ -7.5 kcal/mol for high-affinity targets) .

- Validation : Compare predicted poses with crystallographic data for homologs (e.g., pyridyl-formamide-protein complexes) .

Q. What methodologies identify and quantify synthetic impurities in this compound batches?

- LC-HRMS : Detect trace impurities (e.g., unreacted 3,5-dichloro-2-aminopyridine or hydrolyzed byproducts) with a Q-TOF mass spectrometer.

- Synthesis Control : Monitor reaction progress via in-situ NMR if fluorinated intermediates are used .

- Reference Standards : Compare retention times and spectra with synthesized impurities (e.g., N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.